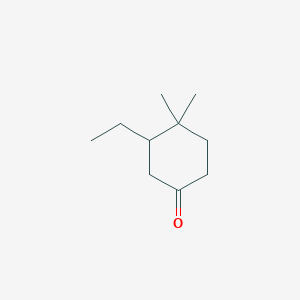![molecular formula C20H17ClO B13074029 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol](/img/structure/B13074029.png)
1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol is an organic compound characterized by a complex aromatic structure. This compound features a central ethanol group attached to a triphenyl system, with one of the phenyl rings substituted by a chlorine atom. The presence of multiple aromatic rings and a hydroxyl group makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol typically involves the following steps:
Grignard Reaction: The initial step often involves the formation of a Grignard reagent from 4-chlorobromobenzene and magnesium in anhydrous ether.
Coupling Reaction: The Grignard reagent is then reacted with benzophenone to form the desired triphenyl structure.
Reduction: The final step involves the reduction of the carbonyl group in the intermediate product to form the ethanol group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Formation of 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanone.
Reduction: Formation of 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethane.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of aromatic compounds.
Medicine: Investigated for potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic rings and hydroxyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity. Pathways involved may include modulation of enzyme activity and disruption of microbial cell membranes.
Vergleich Mit ähnlichen Verbindungen
1-[4-[4-(4-bromophenyl)phenyl]phenyl]ethanol: Similar structure but with a bromine atom instead of chlorine.
1-[4-[4-(4-fluorophenyl)phenyl]phenyl]ethanol: Fluorine substitution.
1-[4-[4-(4-methylphenyl)phenyl]phenyl]ethanol: Methyl substitution.
Uniqueness: 1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions compared to its analogs. The chlorine atom can participate in halogen bonding, adding another layer of complexity to its chemical behavior.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C20H17ClO |
|---|---|
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
1-[4-[4-(4-chlorophenyl)phenyl]phenyl]ethanol |
InChI |
InChI=1S/C20H17ClO/c1-14(22)15-2-4-16(5-3-15)17-6-8-18(9-7-17)19-10-12-20(21)13-11-19/h2-14,22H,1H3 |
InChI-Schlüssel |
LIIBUHWXWQHHMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


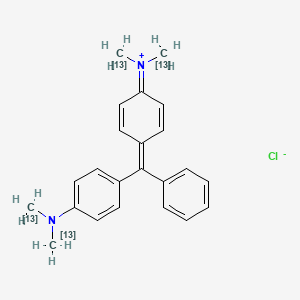
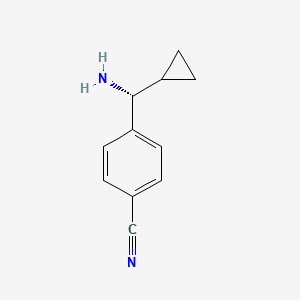
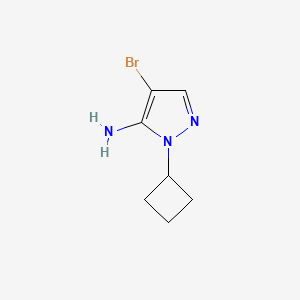
![3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073964.png)
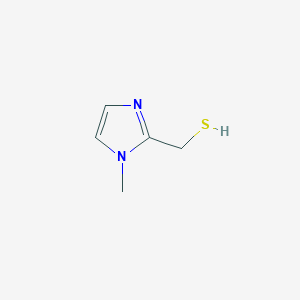
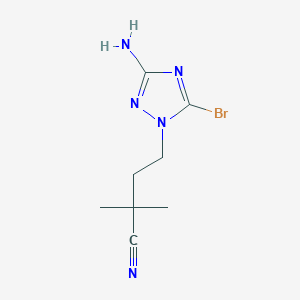
![2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13073980.png)
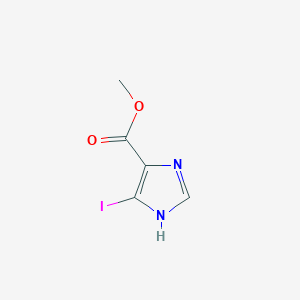
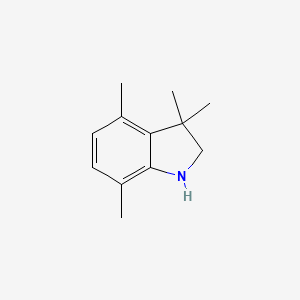
![(3E)-2-(Morpholin-4-YL)-3-[(4-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde](/img/structure/B13074000.png)

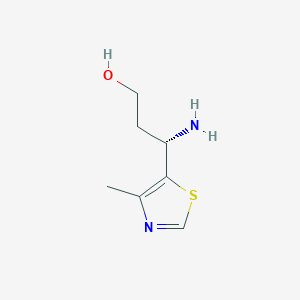
![4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine](/img/structure/B13074021.png)
